Benzyl 2-(triphenylphosphoranylidene)acetate

Catalog No.
S676591
CAS No.
15097-38-8
M.F
C27H23O2P
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(triphenylphosphoranylidene)acetate

CAS Number

15097-38-8

Product Name

Benzyl 2-(triphenylphosphoranylidene)acetate

IUPAC Name

benzyl 2-(triphenyl-λ5-phosphanylidene)acetate

Molecular Formula

C27H23O2P

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2

InChI Key

INKMLGJBBDRIQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Benzyl 2-(triphenylphosphoranylidene)acetate (CAS 15097-38-8) is a stabilized phosphorus ylide and Wittig reagent utilized for the high-yielding conversion of aldehydes and ketones into α,β-unsaturated benzyl esters. As a stable, crystalline solid with a defined melting point (120–126 °C), it offers excellent shelf-life and straightforward handling characteristics for both bench-scale and pilot-scale operations. In industrial and advanced laboratory procurement, it is primarily selected over standard alkyl ester analogs when the target molecule contains sensitive functional groups that cannot withstand harsh downstream deprotection conditions, making it a critical building block for complex pharmaceutical intermediates, peptidomimetics, and natural products .

Substituting this compound with the more common and often cheaper ethyl or methyl (triphenylphosphoranylidene)acetate creates severe downstream processing bottlenecks. Wittig reactions with ethyl or methyl analogs yield alkyl esters that require basic saponification (e.g., NaOH or LiOH) or harsh acidic hydrolysis to unmask the free carboxylic acid. These conditions routinely degrade base-sensitive moieties such as epoxides, lactones, and orthogonal ester linkages, or cause epimerization at sensitive chiral centers. Similarly, substituting with a tert-butyl analog necessitates strong acid (TFA) for deprotection, which destroys acid-sensitive protecting groups like Boc. Procurement of the benzyl ylide is therefore mandatory when the synthetic route demands neutral, mild deprotection via catalytic hydrogenolysis to preserve the structural integrity of the target molecule [1].

Deprotection Compatibility with Base-Sensitive Substrates

In the synthesis of complex multi-ester or lactone-containing molecules, the choice of the Wittig reagent dictates the survival of the molecule during deprotection. Benzyl esters formed from benzyl 2-(triphenylphosphoranylidene)acetate can be quantitatively cleaved to the free acid using H2 and Pd/C under neutral conditions at room temperature, routinely achieving >90% yields without affecting other ester bonds. In contrast, ethyl esters derived from ethyl (triphenylphosphoranylidene)acetate require basic saponification, which non-selectively hydrolyzes other esters and opens lactone rings, leading to near-total loss of the desired complex target [1].

Evidence DimensionDeprotection yield of target carboxylic acid in the presence of base-sensitive groups
Target Compound Data>90% yield via neutral Pd/C hydrogenolysis (benzyl ester cleavage)
Comparator Or BaselineEthyl (triphenylphosphoranylidene)acetate (requires saponification)
Quantified DifferenceNear total degradation of base-sensitive groups vs. >90% preservation
ConditionsH2, Pd/C, room temperature (Target) vs. LiOH/NaOH, H2O/MeOH (Comparator)

Buyers synthesizing complex APIs or natural products must procure the benzyl ylide to prevent the destruction of orthogonal ester or lactone groups during late-stage deprotection.

Stereoselectivity in α,β-Unsaturated Ester Formation

Like its ethyl and methyl counterparts, benzyl 2-(triphenylphosphoranylidene)acetate is a stabilized ylide that predominantly yields the thermodynamically favored (E)-alkene when reacted with aldehydes. Studies show that reactions with standard aromatic or aliphatic aldehydes typically proceed with high (E)-stereoselectivity (>85-95% E-isomer) under mild conditions in solvents like DCM or THF. This demonstrates that the transition from an ethyl to a benzyl ester group does not compromise the fundamental Wittig stereocontrol, allowing chemists to upgrade their deprotection strategy without sacrificing the primary olefination yield or selectivity [1].

Evidence Dimension(E)-alkene stereoselectivity
Target Compound Data>85-95% (E)-isomer formation typical for stabilized ylides
Comparator Or BaselineEthyl (triphenylphosphoranylidene)acetate
Quantified DifferenceEquivalent high (E)-selectivity
ConditionsStandard Wittig olefination in THF/DCM at room temperature

Confirms that substituting the ethyl ylide with the benzyl ylide for downstream deprotection benefits does not incur a penalty in the upstream olefination step's yield or stereopurity.

Handling and Processability of the Solid Reagent

Benzyl 2-(triphenylphosphoranylidene)acetate is a stable, free-flowing crystalline solid with a melting point of 120-126 °C. This physical form ensures highly reproducible weighing and dispensing in both bench-scale and pilot-scale operations. Compared to non-stabilized or semi-stabilized liquid or hygroscopic ylides, this stabilized crystalline form resists rapid ambient degradation, minimizing batch-to-batch variation and reducing the need for strict inert-atmosphere glovebox handling during routine transfers .

Evidence DimensionPhysical state and handling stability
Target Compound DataStable crystalline solid (mp 120-126 °C)
Comparator Or BaselineNon-stabilized or low-melting phosphorus ylides
Quantified DifferenceEliminates the need for specialized liquid/hygroscopic handling protocols
ConditionsAmbient weighing and storage (2-8 °C recommended for long-term)

Solid, stable reagents reduce manufacturing errors, improve stoichiometric accuracy, and lower the overhead costs associated with handling sensitive organophosphorus compounds.

Synthesis of Complex APIs with Base-Sensitive Moieties

Highly suited for late-stage Wittig olefinations in pharmaceutical manufacturing where the target molecule contains epoxides, lactones, or orthogonal ester groups. The resulting benzyl ester allows for mild, neutral deprotection via Pd/C hydrogenolysis, avoiding the destructive saponification required by ethyl or methyl analogs[1].

Preparation of Peptidomimetics and Amino Acid Derivatives

Frequently used in the synthesis of vinylogous amino acids and peptide building blocks. The benzyl ester can be cleaved orthogonally to acid-sensitive Boc groups and base-sensitive Fmoc groups, providing a highly versatile and chemoselective synthetic route for complex peptide synthesis [2].

Tandem Oxidation-Wittig Processes (TOP)

Compatible with one-pot tandem oxidation-Wittig reactions where an alcohol is oxidized to an aldehyde and immediately trapped by the ylide. The stability of the benzyl ylide allows it to be present during the oxidation step (e.g., with Dess-Martin periodinane) without degrading, streamlining the synthesis of α,β-unsaturated benzyl esters and reducing the number of isolation steps [3].

XLogP3

5.5

Wikipedia

Benzyl (triphenylphosphoranylidene)acetate

Dates

Last modified: 08-15-2023

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